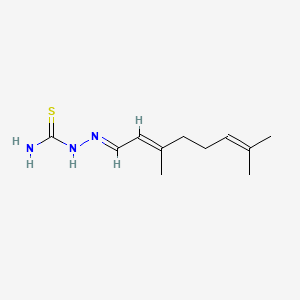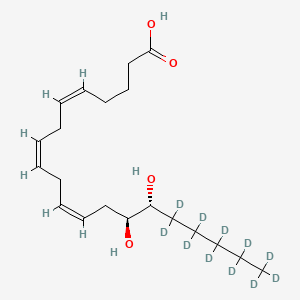
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is a complex organic compound characterized by its unique structure and properties. This compound is notable for its multiple double bonds and hydroxyl groups, as well as the presence of deuterium atoms, which are isotopes of hydrogen. These features make it an interesting subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor molecule that contains the basic carbon skeleton and then introduce the deuterium atoms through a series of deuteration reactions. These reactions often require specific catalysts and conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods allow for the large-scale synthesis of the compound while maintaining high purity and yield. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is crucial for monitoring the synthesis process and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide, reducing agents such as hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid is used as a model compound to study the effects of deuterium incorporation on chemical reactivity and stability. It is also used in the development of new synthetic methodologies and catalytic systems.
Biology
In biology, this compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved metabolic stability and reduced side effects.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid involves its interactions with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The pathways involved in its mechanism of action may include modulation of oxidative stress, inhibition of inflammatory mediators, and regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(5Z,8Z,11Z,14S,15R)-14,15-dihydroxyicosa-5,8,11-trienoic acid: This compound is similar in structure but lacks the deuterium atoms.
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterioicosa-5,8,11-trienoic acid: This compound lacks the hydroxyl groups.
Uniqueness
The incorporation of deuterium atoms in (5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid makes it unique compared to other similar compounds. Deuterium atoms can enhance the compound’s stability and alter its reactivity, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14S,15R)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2 |
InChI Key |
SYAWGTIVOGUZMM-LAOIBNNJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H]([C@H](C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


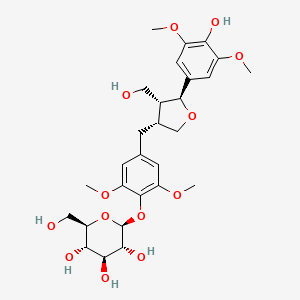

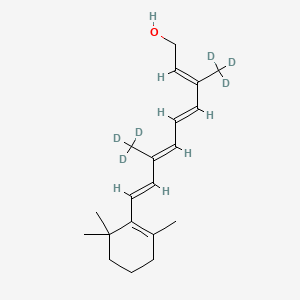
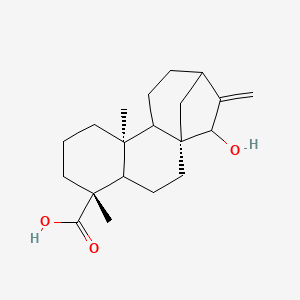
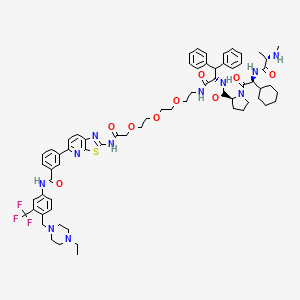
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
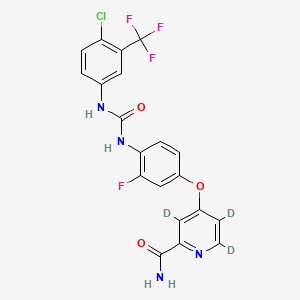
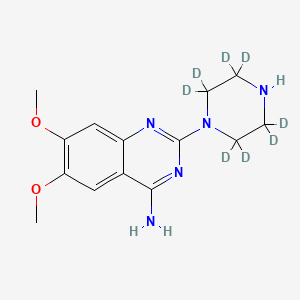
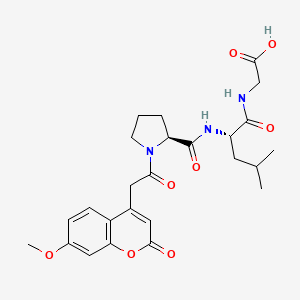
![10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
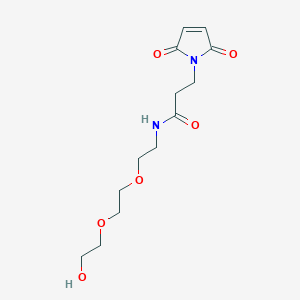
![4'-Ethyl-7',8'-dihydro-4'-hydroxy-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-d5](/img/structure/B12429844.png)
